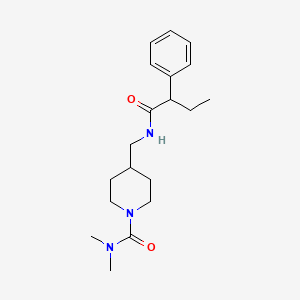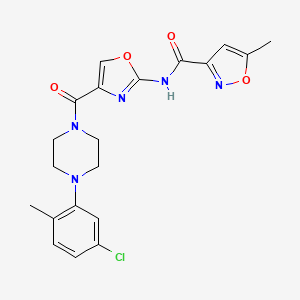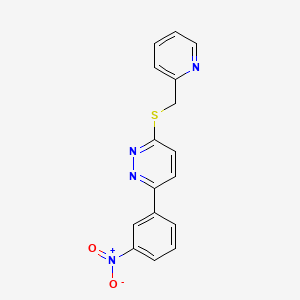![molecular formula C9H18ClNO B2781343 {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride CAS No. 1955554-74-1](/img/structure/B2781343.png)
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride” is an organic compound with the CAS Number: 1955554-74-1 . It has a molecular weight of 191.7 . The IUPAC name for this compound is (2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol; hydrochloride . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H . The SMILES representation is CN1CC2CCC1C(C2)CO.Cl .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 191.7 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The 2-azabicyclo[3.2.1]octane scaffold serves as a valuable core in drug discovery. Researchers have exploited it as a key synthetic intermediate for several total syntheses. Its challenging structure, however, makes it an intriguing scaffold to work with . Notably, this compound has been investigated for its potential pharmacological activities, including interactions with receptors and enzymes.
Tropane Alkaloids and Biological Activities
The 2-Methyl-2-azabicyclo[2.2.2]octan-6-ylmethanol hydrochloride shares structural similarities with tropane alkaloids. Tropanes exhibit diverse biological activities, such as anticholinergic, analgesic, and psychotropic effects. Understanding the interactions of this scaffold with biological targets is crucial for drug development .
Synthetic Methodology and Total Synthesis
Researchers have developed synthetic approaches to access this bicyclic architecture. Notably, Massiot’s group reported structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. The synthesis of 2-azabicyclo[3.2.1]octane cores involves key steps like catalytic asymmetric reactions and Dieckmann cyclization .
Photochemistry and Photocatalysis
The compound’s unique structure makes it an interesting candidate for photochemical transformations. Researchers explore its behavior under light irradiation, leading to potential applications in photocatalysis and photochemical reactions .
Flow Chemistry and Biomass Valorization
Flow chemistry techniques have been employed to synthesize bioactive molecules using this scaffold. Additionally, researchers investigate its role in biomass valorization, aiming to transform renewable resources into valuable compounds .
Synthesis of Bioactive Molecules
Beyond drug discovery, the 2-azabicyclo[3.2.1]octane scaffold contributes to the synthesis of various bioactive molecules. Researchers leverage its unique properties to create novel compounds with potential therapeutic applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWBJYXGFLMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2781266.png)









![(4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2781282.png)